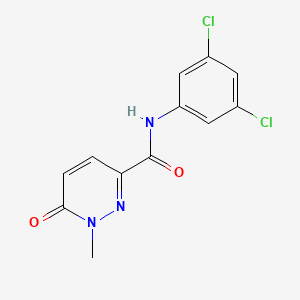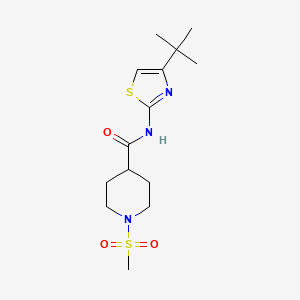![molecular formula C14H18N2O2 B6525931 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide CAS No. 1009905-97-8](/img/structure/B6525931.png)
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” is a compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be planned on the basis of two synthetic strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group leading to the formation of 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one as an intermediate in the synthesis of fluorinated E1R structural derivative .Molecular Structure Analysis
The molecular structure of “N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” is characterized by a pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” include ozonation and catalytic hydrogenation . The ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one resulted in its transformation into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one . Catalytic hydrogenation of its O-Boc-protected derivative introduced a way to reduce the double bond in combination with elimination of the hydroxy group .Wissenschaftliche Forschungsanwendungen
Drug Discovery and Medicinal Chemistry
The compound belongs to the class of pyrrolidine derivatives , which are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Neuroprotective and Psychotropic Effects
2-(2-Oxopyrrolidin-1-yl)acetamide derivatives, including the compound , are known for their psychotropic and cerebroprotective effects . Medicinals based on this compound are widely used for the treatment of central nervous system and cerebrovascular disorders .
Antidepressant and Cognition Enhancing Effects
The compound has been used as an allosteric modulator of the sigma-1 receptor, demonstrating potent anti-seizure, antidepressant, or cognition-enhancing effects . This is particularly significant in the context of developing treatments for mental health disorders .
Role in Immunization Strategies
Derivatives of the compound have applications in the synthesis of cross-linking reagents for liposomes , which are crucial in immunization strategies. This has significant implications for the development of vaccines and other immunotherapies.
Influence on Biological Activity
The compound’s structure–activity relationship data demonstrate many insignificant structural differences among the overwhelming majority of benzazepine derivatives acting as dopamine receptor D1 agonists or antagonists . This suggests that the compound could have a broad range of biological activities .
Potential Applications in Other Fields
Beyond its applications in medicinal chemistry, the compound could also have potential uses in other fields. For example, heterocyclic compounds, including the compound , are used in sanitizers, antioxidants, copolymers, corrosion inhibitors, dyestuff , and more .
Zukünftige Richtungen
The future directions for the research and development of “N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}acetamide” and similar compounds could involve exploring the pharmacophore space due to sp3-hybridization, investigating the influence of steric factors on biological activity, and designing new pyrrolidine compounds with different biological profiles .
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, such as this one, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . They have shown nanomolar activity against CK1γ and CK1ε , suggesting that these kinases could be potential targets.
Mode of Action
The pyrrolidine ring’s stereogenicity can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins . This suggests that the compound may interact with its targets in a stereo-specific manner.
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with a wide range of biological activities .
Pharmacokinetics
Modifications of the pyrrolidine ring have been made to optimize the pharmacokinetic profile of similar compounds .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
Eigenschaften
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(17)15-13-6-4-12(5-7-13)10-14(18)16-8-2-3-9-16/h4-7H,2-3,8-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCULLDULUQNPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[(9H-fluoren-9-ylidene)amino]oxy}-3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]propan-2-ol](/img/structure/B6525848.png)
![2-({2-hydroxy-3-[N-(2-methoxyphenyl)benzenesulfonamido]propyl}amino)propanoic acid](/img/structure/B6525852.png)
![2-({4-ethyl-11-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B6525882.png)
![3-[(4-methoxyphenyl)methyl]-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B6525885.png)
![N-(2,5-dichlorophenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B6525892.png)

![2-{[1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B6525910.png)
![4-(morpholine-4-sulfonyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B6525917.png)
![{[(2-fluorophenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B6525919.png)
![3-phenyl-7-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B6525923.png)
![N-benzyl-2-[3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6525938.png)
![1-[(2-chlorophenyl)methyl]-N-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6525944.png)
![1-{thieno[3,2-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B6525945.png)
